![molecular formula C23H21N3O3 B11042026 N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide](/img/structure/B11042026.png)

N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesewege und Reaktionsbedingungen

Die Synthese von N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromen-8-carbonsäureamid beinhaltet typischerweise mehrstufige organische Reaktionen.

Synthese des Chromen-Kerns: Der Chromen-Kern kann durch eine Kondensationsreaktion zwischen einer Phenolverbindung und einer α,β-ungesättigten Carbonylverbindung unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung des Imidazols: Der Imidazolring kann durch eine nucleophile Substitutionsreaktion eingeführt werden, bei der ein Imidazol-Derivat mit einer geeigneten Abgangsgruppe am Chromen-Kern reagiert.

Finale Kupplung: Der letzte Schritt beinhaltet die Kupplung des Imidazol-substituierten Chromens mit einer Carboxamidgruppe, typischerweise unter Verwendung von Peptidkupplungsreagenzien wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) und HOBt (1-Hydroxybenzotriazol).

Vorbereitungsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu kann die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung des Prozesses auf die Anforderungen der Industrie gehören.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Imidazolring, was zur Bildung von N-Oxiden führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen im Chromenring angreifen und diese möglicherweise in Alkohole umwandeln.

Substitution: Der Imidazolring kann an verschiedenen Substitutionsreaktionen teilnehmen, wie z. B. Halogenierung oder Alkylierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und m-Chlorperbenzoesäure (m-CPBA).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen am Imidazolring verwendet werden.

Hauptprodukte

Oxidation: Bildung von N-Oxiden oder hydroxylierten Derivaten.

Reduktion: Bildung von Alkoholen oder reduzierten Chromen-Derivaten.

Substitution: Bildung von alkylierten oder acylierten Imidazol-Derivaten.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Untersucht auf sein Potenzial als Enzyminhibitor oder Rezeptormodulator.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten.

Wirkmechanismus

Der Wirkmechanismus von N-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromen-8-carbonsäureamid beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielen wie Enzymen oder Rezeptoren. Der Imidazolring kann als Ligand wirken und an Metallionen oder aktive Zentren von Enzymen binden, wodurch deren Aktivität moduliert wird. Die Chromen-Einheit kann zur Gesamtstabilität und Bioverfügbarkeit der Verbindung beitragen.

Wirkmechanismus

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The chromene moiety may contribute to the compound’s overall stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(1H-Imidazol-1-yl)propan-1-on-Oximester: Bekannt für ihre Antikandida-Aktivität.

1-(4-Chlorphenyl)-N-[3-(1H-Imidazol-1-yl)propyl]methansulfonamid: Hemmt die Bruton's Tyrosinkinase (BTK).

6-(substituiertes Phenyl)-2-(1-Methyl-1H-imidazol-2-yl) imidazo[2,1-b][1,3,4]thiadiazol: Evaluiert auf seine antituberkuläre Aktivität.

Eigenschaften

Molekularformel |

C23H21N3O3 |

|---|---|

Molekulargewicht |

387.4 g/mol |

IUPAC-Name |

N-(3-imidazol-1-ylpropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |

InChI |

InChI=1S/C23H21N3O3/c1-16-20(27)18-9-5-10-19(22(18)29-21(16)17-7-3-2-4-8-17)23(28)25-11-6-13-26-14-12-24-15-26/h2-5,7-10,12,14-15H,6,11,13H2,1H3,(H,25,28) |

InChI-Schlüssel |

QZPMFYRIYNHBDC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3C=CN=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1E)-8-methoxy-4,4,6-trimethyl-1-[(4-phenoxyphenyl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041945.png)

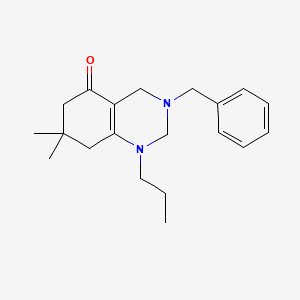

![2-benzyl-5,5,7,9-tetramethyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinazolin-1-one](/img/structure/B11041946.png)

![Ethyl 2-cyano-2-[8-fluoro-4,4-dimethyl-6-[(4-methylpiperidino)methyl]-2-oxo-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-yliden]acetate](/img/structure/B11041963.png)

![4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid](/img/structure/B11041975.png)

![(1E)-1-[(4-butylphenyl)imino]-8-ethoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11041983.png)

![Ethyl 5-{3-[(3-ethoxy-4-methoxybenzyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11041992.png)

![6-{[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11042007.png)

![3'-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4'-hydroxy-1-methyl-3'H-spiro[indole-3,2'-quinazolin]-2(1H)-one](/img/structure/B11042013.png)

![3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11042018.png)

![5-(2,4-Dichloro-5-fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11042033.png)

![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11042034.png)